Lyngbyastatin 6 -

Lyngbyastatin 6

Catalog Number: EVT-1593364
CAS Number:
Molecular Formula: C54H69N8NaO18S
Molecular Weight: 1173.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lyngbyastatin 6 is a marine-derived cyclic depsipeptide isolated from the cyanobacterium Lyngbya confervoides. This compound belongs to a class of natural products known for their diverse biological activities, particularly as protease inhibitors. Lyngbyastatin 6 has garnered attention due to its potential therapeutic applications, particularly in treating diseases related to protease dysregulation.

Source

Lyngbyastatin 6 is sourced from marine cyanobacteria, specifically Lyngbya confervoides. This organism is known for producing a variety of bioactive metabolites that have implications in pharmacology and biotechnology. The extraction of Lyngbyastatin 6 typically involves solvent partitioning and chromatographic techniques to isolate the compound from the complex mixture of metabolites present in the cyanobacterial extracts .

Classification

Chemically, Lyngbyastatin 6 is classified as a cyclic depsipeptide. Depsipeptides are hybrid compounds consisting of both peptide and ester linkages, which contribute to their unique structural and functional properties. This classification places Lyngbyastatin 6 among other notable compounds with similar structures, such as Lyngbyastatin 5 and 7, which share common biosynthetic pathways .

Synthesis Analysis

Methods

The synthesis of Lyngbyastatin 6 has been explored through several methodologies, including total synthesis approaches that involve constructing the molecule from simpler building blocks. The retrosynthetic analysis indicates that the synthesis can be broken down into distinct stages involving the preparation of various fragments followed by their coupling to form the final product.

Technical Details

One significant method involves the use of protecting groups during synthesis to facilitate selective reactions. For instance, the side chains are often protected to prevent unwanted reactions during coupling steps. The final macrocyclization step is crucial and typically employs coupling reagents like HATU (Hexafluoro-Phosphonium Hexafluoro-Phosphate) to promote efficient formation of the cyclic structure .

Molecular Structure Analysis

Structure

The molecular structure of Lyngbyastatin 6 can be described by its unique cyclic arrangement and specific amino acid residues. It features a macrocyclic core that includes modified amino acids such as threonine, valine, and N-methyltyrosine, contributing to its biological activity.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate the structure of Lyngbyastatin 6. For example, detailed NMR analysis reveals characteristic peaks corresponding to different functional groups within the molecule, confirming its identity and purity .

Chemical Reactions Analysis

Reactions

Lyngbyastatin 6 participates in various chemical reactions that are significant for its biological activity. Notably, it acts as an inhibitor of elastase, a type of serine protease involved in tissue remodeling and inflammation. The reaction mechanism involves binding to the active site of elastase, thereby preventing substrate access.

Technical Details

The interactions between Lyngbyastatin 6 and elastase have been studied using kinetic assays that measure the rate of enzyme activity in the presence of the compound. These studies often utilize fluorescence or spectrophotometric methods to quantify inhibition levels .

Mechanism of Action

Process

The mechanism by which Lyngbyastatin 6 exerts its biological effects primarily revolves around its role as a protease inhibitor. By binding to elastase, it disrupts normal proteolytic processes that can lead to pathological conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.

Data

Quantitative data from enzyme inhibition assays demonstrate that Lyngbyastatin 6 exhibits potent inhibitory effects on elastase with IC50 values indicating effective concentrations required for half-maximal inhibition. Such data underscore its potential therapeutic relevance in managing diseases linked with protease activity .

Physical and Chemical Properties Analysis

Physical Properties

Lyngbyastatin 6 is typically characterized as a white to off-white solid at room temperature. It has limited solubility in water but is soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments. Its chemical reactivity is influenced by the presence of functional groups within its structure, allowing for various chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties .

Applications

Scientific Uses

Lyngbyastatin 6 has significant potential applications in pharmacology due to its ability to inhibit proteases effectively. Research is ongoing into its use as a therapeutic agent for conditions characterized by excessive proteolytic activity, including certain cancers and inflammatory diseases. Additionally, it serves as a valuable tool in biochemical research for studying protease functions and developing novel inhibitors with improved efficacy .

Biosynthesis and Genetic Regulation of Lyngbyastatin 6

Genomic Architecture of Lyngbyastatin 6 Biosynthetic Gene Clusters

Lyngbyastatin 6 belongs to the Ahp-cyclodepsipeptide family, a class of cyanobacterial secondary metabolites characterized by the presence of 3-amino-6-hydroxy-2-piperidone (Ahp) and ester-bond-mediated macrocyclization. The biosynthetic gene cluster (BGC) for lyngbyastatins spans approximately 52 kb and encodes six megaenzymes: LbnA–LbnF. This hybrid assembly line integrates polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) functionalities, organized as follows [5] [10]:

  • LbnA: A PKS-NRPS hybrid enzyme initiating biosynthesis by loading propionate (for lyngbyastatin 1) or butyrate (for lyngbyastatin 3) via a thiolation (T) domain. Its ketosynthase (KS) domain catalyzes the first elongation step.
  • LbnB–LbnD and LbnF: Dedicated NRPS modules incorporating amino acids like glycine, leucine, tyrosine, and valine. LbnC contains an embedded N-methyltransferase (NMT) domain that methylates leucine residues.
  • LbnE: A PKS module introducing malonyl-CoA-derived units and generating quaternary carbon centers via dual C-methyltransferase (CMT) domains.

The BGC exhibits a collinear arrangement, where module order corresponds to substrate incorporation sequence. Termination occurs via a thioesterase (TE) domain in LbnF, which catalyzes macrolactonization to form the 10-membered depsipeptide ring [10].

Table 1: Domain Architecture of Lyngbyastatin Biosynthetic Enzymes

EnzymeTypeDomainsFunction
LbnAPKS-NRPS hybridKS-AT-CMT-AmT-C-A-TInitiates chain; incorporates hydroxy acid
LbnBNRPSC-A-TAdds glycine
LbnCNRPSC-A(NMT)-T-C-A-TAdds N-methyl-leucine and glycine
LbnDNRPSC-A-T-C-A-T-C-A-TAdds valine, tyrosine, valine
LbnEPKSKS-AT-KR-CMT-CMT-ACPAdds/methylates malonyl unit; forms β-branch
LbnFNRPSC-A-T-TEAdds alanine; macrocyclization

Enzymatic Mechanisms in Non-Ribosomal Peptide Synthesis and Polyketide Synthase Hybrid Pathways

Lyngbyastatin 6 biosynthesis exemplifies the mechanistic complexity of hybrid PKS-NRPS pathways. Key enzymatic processes include:

  • Chain Initiation: LbnA’s acyltransferase (AT) domain loads propionate/butyrate onto the thiolation (T) domain. The ketosynthase (KS) decarboxylates malonyl-CoA to elongate the chain, followed by α-carbon methylation via a C-methyltransferase (CMT) domain [10].
  • Aminotransferase Activity: A dedicated aminotransferase (AmT) domain in LbnA converts the β-keto intermediate to a β-amino group, generating the signature 3-amino-2-methyl fatty acid moiety (e.g., Amha in lyngbyastatin 3) [5] [10].
  • NRPS Incorporation: Adenylation (A) domains activate specific amino acids (e.g., LbnD’s A domain for tyrosine), while condensation (C) domains form peptide bonds. The N-methyltransferase in LbnC modifies leucine using S-adenosyl methionine as a methyl donor [10].
  • Macrocyclization: The thioesterase (TE) domain in LbnF releases the linear peptide-polyketide chain and catalyzes ester-bond formation between the C-terminal alanine and the Thr-β-hydroxy group of the Ahp unit, yielding the cyclodepsipeptide scaffold [9] [10].

Table 2: Substrate Specificity of NRPS Adenylation Domains in Lyngbyastatin Pathways

A Domain (Enzyme)Predicted SubstrateExperimental Confirmation
LbnA Module 3 (LbnA)2-hydroxy-3-methylvaleric acidATP-PPi exchange assays with hydroxy acids [5]
LbnD Module 2 (LbnD)L-tyrosineSelective activation of tyrosine analogs [10]
LbnD Module 3 (LbnD)D-valineEnantioselective recognition of D-valine [5]

Evolutionary Conservation of Ahp-Cyclodepsipeptide Biosynthesis Across Cyanobacterial Taxa

The biosynthetic machinery for lyngbyastatin-like compounds is evolutionarily conserved across marine cyanobacteria, particularly within the orders Oscillatoriales and Synechococcales. Genomic analyses reveal:

  • Taxonomic Distribution: Functional BGCs homologous to lbn exist in Okeania spp. (e.g., VPG18-21), Moorea spp. (e.g., SIO1G627), and Lyngbya confervoides. These clusters share >75% amino acid identity in core domains like KS and A domains [5] [9] [10].
  • Horizontal Gene Transfer (HGT): The lbn BGC is flanked by transposase genes and phage integrases, suggesting HGT-mediated dissemination. This explains its occurrence in phylogenetically distinct genera like Okeania (formerly grouped under Lyngbya) [5] [10].
  • Sequence Divergence: The lbnF TE domain exhibits the highest variability (∼40% divergence), correlating with structural diversity in macrocycle size. Conversely, the AmT domain of LbnA is nearly invariant, underscoring its essential role in generating β-amino acid precursors [5] [10].
  • Cryptic Clusters: Genomes of Leptolyngbya spp. harbor truncated lbn-like BGCs lacking TE domains, which may yield linear intermediates or evolve toward novel cyclization mechanisms [9].

Table 3: Conservation of Lyngbyastatin BGCs in Cyanobacterial Genera

GenusStrainBGC Identity (%)Notable Features
OkeaniaVPG18-21100 (reference)Produces lyngbyastatins 1 and 3 [5]
MooreaSIO1G62792Near-complete BGC; lacks lbnE KR domain [5]
Lyngbyaconfervoides78Produces grassystatins (Ahp analogs) [9]

Properties

Product Name

Lyngbyastatin 6

IUPAC Name

sodium;[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] sulfate

Molecular Formula

C54H69N8NaO18S

Molecular Weight

1173.2 g/mol

InChI

InChI=1S/C54H70N8O18S.Na/c1-8-37-47(67)58-39-24-25-43(78-7)62(52(39)72)41(27-33-12-10-9-11-13-33)53(73)61(6)40(26-34-16-21-36(64)22-17-34)49(69)59-44(29(2)3)54(74)80-31(5)45(51(71)56-37)60-48(68)38(23-18-32-14-19-35(63)20-15-32)57-46(66)30(4)55-50(70)42(65)28-79-81(75,76)77;/h8-17,19-22,29-31,38-45,63-65H,18,23-28H2,1-7H3,(H,55,70)(H,56,71)(H,57,66)(H,58,67)(H,59,69)(H,60,68)(H,75,76,77);/q;+1/p-1/b37-8-;/t30-,31+,38-,39-,40-,41-,42+,43+,44-,45-;/m0./s1

InChI Key

ORIYPXBBMZLHAY-AODXAMECSA-M

Synonyms

lyngbyastatin 6

Canonical SMILES

CC=C1C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CCC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(COS(=O)(=O)[O-])O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)OC.[Na+]

Isomeric SMILES

C/C=C\1/C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CCC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@@H](COS(=O)(=O)[O-])O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)OC.[Na+]

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